

Synonyms for 2,4,4-Trimethyl-1-pentene in scientific literature

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Compound of Interest

Compound Name: 2,4,4-Trimethyl-1-pentene

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An In-depth Technical Guide to **2,4,4-Trimethyl-1-pentene**: Nomenclature, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,4,4-trimethyl-1-pentene**, a significant branched alkene in industrial and research chemistry. It covers its nomenclature, physicochemical properties, synthesis via isobutylene dimerization, and analytical characterization methods. This document is intended to serve as a technical resource for professionals in chemistry and related fields.

Nomenclature and Synonyms

2,4,4-Trimethyl-1-pentene is known by a variety of names in scientific literature and chemical commerce. Its unambiguous identification is crucial for accurate research and communication. The International Union of Pure and Applied Chemistry (IUPAC) name is 2,4,4-trimethylpent-1-ene. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **2,4,4-Trimethyl-1-pentene**

Type	Identifier
IUPAC Name	2,4,4-trimethylpent-1-ene[1]
Common Names	α -Diisobutylene, Diisobutylene, Isooctene[1][2][3]
CAS Number	107-39-1[1][2][4][5][6]
EC Number	203-486-4[1][4]
UN Number	2050[1]
Other Synonyms	1-Pentene, 2,4,4-trimethyl-, 1-Methyl-1-neopentylethylene, 2,2,4-Trimethyl-4-pentene, NSC 8701, NSC 73942[1][2][7]

Physicochemical Properties

The physical and chemical properties of **2,4,4-trimethyl-1-pentene** are essential for its handling, application, and analysis. It is a colorless, flammable liquid with a gasoline-like odor. [8] A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of **2,4,4-Trimethyl-1-pentene**

Property	Value
Molecular Formula	C ₈ H ₁₆ [1][6]
Molecular Weight	112.21 g/mol [1][4]
Boiling Point	101-102 °C[1][4]
Melting Point	-93.5 °C[5]
Density	0.708 g/mL at 25 °C[1][4]
Refractive Index (n ²⁰ /D)	1.408-1.411[1][4]
Flash Point	-5 °C to 21°F[4][5]
Solubility	Insoluble in water; soluble in acetone, methanol, diethyl ether, benzene, chloroform.[1]
Vapor Density	>3.8 (vs air)[1][4]
Vapor Pressure	83 mmHg at 37.7 °C[1][4]

Synthesis of 2,4,4-Trimethyl-1-pentene

The primary industrial synthesis of **2,4,4-trimethyl-1-pentene** is through the acid-catalyzed dimerization of isobutylene.[6] This reaction can be performed using various acid catalysts, including sulfuric acid and solid acid catalysts like zeolites.[9] A laboratory-scale synthesis can also be achieved from tert-butanol or isobutanol.[9]

Experimental Protocol: Synthesis from tert-Butanol[9]

This protocol describes a laboratory-scale synthesis of **2,4,4-trimethyl-1-pentene** from tert-butanol using sulfuric acid as a catalyst.

Materials:

- tert-Butanol
- 80% Sulfuric acid
- Deionized water

- Anhydrous drying agent (e.g., magnesium sulfate)
- 1000 mL closed pressure-resistant reaction bottle
- Stirring and heating apparatus
- Separatory funnel

Procedure:

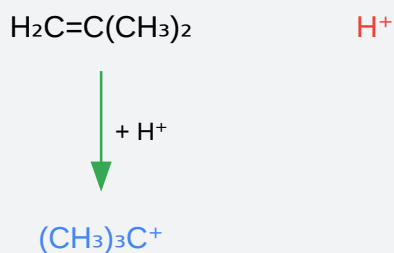
- To a 1000 mL closed pressure-resistant reaction bottle, add 350 g of tert-butanol and 250 g of 80% sulfuric acid.
- Stir the mixture and heat to 95 °C.
- Maintain the reaction at this temperature for 4 hours.
- Cool the reaction mixture to room temperature.
- Allow the mixture to stand and separate into two layers.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with deionized water.
- Dry the organic layer over an anhydrous drying agent.
- The expected yield of the target product is approximately 235 g (94%), with a purity of over 95%.

Synthesis Pathway

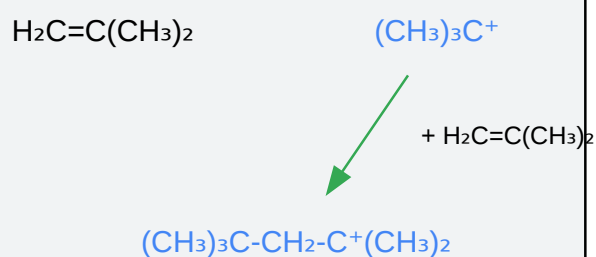
The dimerization of isobutylene proceeds through a carbocation intermediate. The reaction is initiated by the protonation of isobutylene by the acid catalyst to form a tert-butyl cation. This cation then acts as an electrophile and attacks another molecule of isobutylene. The resulting C8 carbocation can then deprotonate to form the different isomers of diisobutylene, with **2,4,4-trimethyl-1-pentene** and 2,4,4-trimethyl-2-pentene being the major products.

Dimerization of Isobutylene

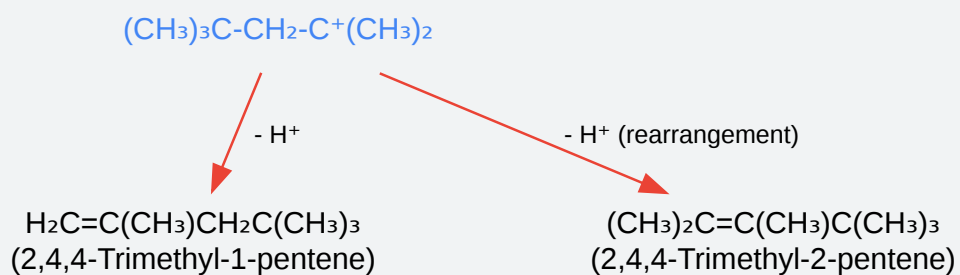
Step 1: Protonation



Step 2: Electrophilic Attack



Step 3: Deprotonation



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Dimerization of Isobutylene to form Trimethylpentene Isomers.

Purification

The crude product from the synthesis typically contains a mixture of isomers and unreacted starting materials. Fractional distillation is a common method for purifying **2,4,4-trimethyl-1-pentene**.

Experimental Protocol: Purification by Fractional Distillation

This is a general procedure for the purification of **2,4,4-trimethyl-1-pentene**.

Apparatus:

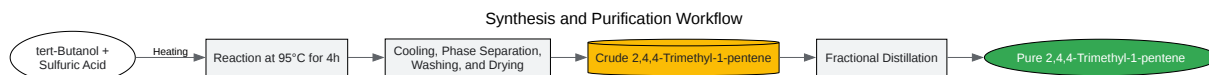
- Round-bottom flask
- Heating mantle with magnetic stirrer
- Fractionating column (e.g., Vigreux)
- Distillation head with a thermometer
- Condenser
- Receiving flasks

Procedure:

- The crude product is placed in a round-bottom flask with a stir bar.
- The fractional distillation apparatus is assembled.
- The mixture is heated gently to boiling.
- The vapor will rise through the fractionating column, and the temperature at the distillation head should be monitored.
- The fraction that distills at a stable temperature corresponding to the boiling point of **2,4,4-trimethyl-1-pentene** (101-102 °C) is collected in a clean, dry receiving flask.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the overall workflow from synthesis to purification.



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Workflow for the synthesis and purification of **2,4,4-trimethyl-1-pentene**.

Analytical Characterization

The identity and purity of **2,4,4-trimethyl-1-pentene** are typically confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture.

Typical Experimental Parameters:

- GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
- Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- Carrier Gas: Helium is commonly used.
- Injection Mode: Split injection is typically used for neat or concentrated samples.
- MS Detector: Electron ionization (EI) at 70 eV is standard.

The mass spectrum of **2,4,4-trimethyl-1-pentene** will show a characteristic fragmentation pattern that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable for the structural elucidation of organic molecules.

Typical Experimental Conditions:

- Solvent: Deuterated chloroform (CDCl_3) is a common solvent.
- Concentration: A few milligrams of the sample are dissolved in approximately 0.5-0.7 mL of the deuterated solvent.
- Instrument: A spectrometer with a field strength of 300 MHz or higher is typically used.

Expected Chemical Shifts:

- ^1H NMR (in CDCl_3): The spectrum is expected to show signals for the vinyl protons, the allylic protons, and the methyl protons, each with a characteristic chemical shift and multiplicity.^[7]
 - Vinyl protons ($=\text{CH}_2$): $\sim 4.6\text{-}4.8$ ppm
 - Allylic protons ($-\text{CH}_2-$): ~ 1.9 ppm
 - Methyl protons on the double bond ($-\text{C}(\text{CH}_3)=$): ~ 1.7 ppm
 - tert-Butyl protons ($-\text{C}(\text{CH}_3)_3$): ~ 0.9 ppm
- ^{13}C NMR (in CDCl_3): The spectrum will show distinct signals for each unique carbon atom in the molecule.^[7]

Applications

2,4,4-Trimethyl-1-pentene is primarily used as an intermediate in the chemical industry.^[6] It is a precursor for the synthesis of other chemicals, including:

- Antioxidants

- Surfactants
- Lubricant additives
- Plasticizers
- Rubber chemicals

It is also used in the synthesis of isooctane, a high-octane fuel additive, through hydrogenation. [10]

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